N,N-dibenzyl-4-ethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23NO2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22-15-13-21(14-16-22)23(25)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
VRTNNBKQJUXLQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for N,n Dibenzyl 4 Ethoxybenzamide
Retrosynthetic Analysis of N,N-Dibenzyl-4-ethoxybenzamide
A retrosynthetic analysis of this compound logically dissects the molecule into feasible starting materials. The most apparent disconnection is at the amide C-N bond. This primary disconnection points to two key precursors: 4-ethoxybenzoic acid and dibenzylamine (B1670424). This approach is the most common and direct pathway for forming the target amide.
Alternatively, the ether linkage at the 4-position of the benzoyl group can be disconnected. This would suggest 4-hydroxy-N,N-dibenzylbenzamide and an ethylating agent as precursors. However, this route is generally less efficient as it requires an additional synthetic step. Therefore, the strategy focusing on the amide bond formation is the more synthetically viable and widely adopted approach.
Classical Amidation Reactions in the Synthesis of Benzamide (B126) Derivatives
The formation of an amide bond is a fundamental transformation in organic synthesis. luxembourg-bio.com Classical methods typically involve the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid to facilitate the coupling. luxembourg-bio.comnsf.gov
Coupling Reagents and Conditions for Amide Bond Formation
A variety of coupling reagents have been developed to promote amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uranium/aminium salts. luxembourg-bio.com
For the synthesis of this compound, a common approach would involve reacting 4-ethoxybenzoic acid with dibenzylamine in the presence of a coupling agent. evitachem.com Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used carbodiimide (B86325) reagents. luxembourg-bio.comevitachem.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve reaction efficiency and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov
The choice of base is also critical. Non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly employed to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (Optional) | Typical Base |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Triethylamine (TEA) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Diisopropylethylamine (DIPEA) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | N/A | Diisopropylethylamine (DIPEA) |
Solvent Effects on Amide Synthesis
The choice of solvent significantly influences the rate and outcome of amide bond formation. numberanalytics.com Polar aprotic solvents are generally favored as they can solubilize the reactants and stabilize the charged intermediates and transition states involved in the reaction. numberanalytics.com
Commonly used solvents include:
N,N-Dimethylformamide (DMF) : A highly polar aprotic solvent that is an excellent choice for many amidation reactions due to its ability to dissolve a wide range of substrates. numberanalytics.comacs.org
Dichloromethane (B109758) (DCM) : A less polar solvent that is also widely used, though it may be less effective for poorly soluble reactants. nsf.govacs.org
Tetrahydrofuran (THF) : Another common aprotic solvent used in amide coupling reactions. nih.gov
Recent trends in green chemistry have encouraged the exploration of more environmentally benign solvents. nsf.gov While traditional solvents like DMF and DCM are effective, they pose environmental and health concerns. nsf.govacs.org Research into alternative solvents is ongoing, with some studies exploring the use of water for certain amide bond formations. nsf.govacs.org The effect of solvent on the reaction rate can be complex, with factors such as solvent polarity and the ability to form hydrogen bonds playing a role. nih.gov
Advanced Synthetic Approaches to N,N-Disubstituted Amides
While classical amidation methods are robust, research continues to focus on developing more efficient and selective synthetic strategies. This is particularly relevant for the synthesis of sterically hindered or electronically challenging amides.
Transition Metal-Catalyzed Amidation for Benzamide Scaffolds
Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, including the synthesis of amides. sioc-journal.cn These methods can offer alternative reaction pathways and improved functional group tolerance compared to classical methods.
Ruthenium, rhodium, iridium, and copper-based catalysts have all been employed in amidation reactions. sioc-journal.cnsioc-journal.cnrsc.orgnih.gov For instance, iridium-catalyzed C-H amidation of benzamides has been reported, offering a direct way to introduce an amide group onto an aromatic ring. sioc-journal.cnrsc.org While this specific example leads to a different substitution pattern than in this compound, the underlying principles of transition metal-catalyzed C-H activation and amidation are broadly applicable to the synthesis of diverse benzamide structures. nih.gov Copper-catalyzed amidation reactions have also been developed, providing another avenue for the synthesis of N,N-disubstituted benzamides. sioc-journal.cn
Table 2: Examples of Transition Metal-Catalyzed Amidation
| Metal Catalyst | Reaction Type | Substrate Example |
|---|---|---|
| Iridium(III) complexes | C-H Amidation | Benzamides sioc-journal.cnrsc.org |
| Rhodium(III) complexes | C-H Amidation | Benzamides researchgate.net |
| Copper(I) oxide | Amidation of benzyl (B1604629) cyanide | Benzyl cyanide sioc-journal.cn |
Chemo- and Regioselective Synthesis of this compound
Achieving high chemo- and regioselectivity is a primary goal in organic synthesis. For this compound, the classical amidation approach is inherently regioselective, as the reaction occurs specifically between the carboxylic acid and the amine.
However, in more complex scenarios involving multifunctional molecules, directing groups can be employed to control the regioselectivity of a reaction. In the context of advanced methods like C-H activation, the amide group itself can act as a directing group, typically favoring functionalization at the ortho position. rsc.orgnih.gov While not directly applicable to the primary synthesis of the target molecule from its precursors, this concept is crucial for potential further modifications of the benzamide scaffold.
Ruthenium(II)-catalyzed direct arylation of N,N-dialkyl benzamides has been shown to be highly regioselective for the ortho C-H bond. rsc.orgsemanticscholar.orgresearchgate.net This demonstrates the ability to selectively functionalize the aromatic ring of a pre-formed benzamide, which could be a strategy for creating analogues of this compound with substitution at the 3- or 5-positions. The development of methods for meta- or para-selective C-H functionalization remains a significant challenge in the field. nih.gov
Mechanochemical Synthesis Approaches for Organic Compounds
Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical transformations, represents a significant advancement in green chemistry. rsc.org This solvent-free or low-solvent approach, typically employing techniques like ball milling or grinding, is gaining prominence for its efficiency, reduced waste, and potential to create novel reaction pathways. rsc.orgnih.gov While direct documentation for the mechanochemical synthesis of this compound is not prominent in current literature, established methodologies for amide bond formation provide a strong foundation for its potential synthesis via this route.
Several mechanochemical strategies have been successfully developed for the synthesis of various amides. nih.gov One common method involves the ball milling of carboxylic acids and amines with a suitable coupling reagent. rsc.org For instance, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2,4,6-trichloro-1,3,5-triazine have proven effective in facilitating amidation under mechanochemical conditions, often at room temperature and with significantly reduced reaction times. nih.govrsc.org Another innovative approach is the synthesis of primary amides from esters by milling with calcium nitride, which serves as an ammonia (B1221849) source. nih.govorganic-chemistry.org This method is notable for its compatibility with a range of functional groups and its application in synthesizing drug molecules. nih.gov
Furthermore, copper-mediated C-N cross-coupling reactions have been adapted to mechanochemical conditions to produce N-aryl amides from O-protected hydroxamic acids and aryl boronic acids or aryl iodides. nih.gov This demonstrates the versatility of mechanochemistry in constructing complex amide structures that might otherwise require more conventional, solvent-heavy transition metal-catalyzed reactions. nih.gov The application of these principles suggests a feasible, albeit currently unexplored, mechanochemical pathway for this compound, likely by milling 4-ethoxybenzoic acid with dibenzylamine in the presence of an appropriate coupling agent and base.
| Reactants | Conditions | Amide Type Formed | Key Features | Reference |
|---|---|---|---|---|
| Esters, Calcium Nitride, Ethanol | Ball Milling | Primary Amides | Serves as an ammonia-free source of ammonia; compatible with various functional groups. | nih.govorganic-chemistry.org |
| Carboxylic Acids, Amines, Coupling Reagents (e.g., EDC, TCT/PPh3) | Solvent-Drop Grinding / Ball Milling | General Amides | Rapid, efficient, and avoids bulk solvents; can be used for dipeptide synthesis. | nih.govrsc.org |
| O-Pivaloyl Hydroxamic Acids, Aryl Iodides or Aryl Boronic Acids, Copper Mediator | Ball Milling | N-Aryl Amides | Rapid (20 minutes), scalable, and solvent-free C-N cross-coupling. | nih.gov |
Purification and Isolation Techniques for this compound
The effective purification and isolation of this compound are critical steps to ensure the compound's identity, purity, and suitability for subsequent applications. Standard laboratory techniques for the purification of solid organic compounds, such as column chromatography and recrystallization, are well-suited for this purpose.
Column Chromatography is a primary method for purifying crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase. For a compound like this compound, silica (B1680970) gel is a commonly used stationary phase. uni-muenchen.dersc.org The crude product is loaded onto the column and eluted with a mobile phase, which is typically a mixture of non-polar and polar solvents. A common eluent system for amides and related structures involves mixtures of petroleum ether (or hexanes) and ethyl acetate (B1210297). rsc.org The polarity of the solvent system is gradually increased to elute compounds of increasing polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying and combining the fractions containing the pure product. beilstein-journals.org
Recrystallization is a technique used to purify impure solid compounds based on differences in solubility. The crude this compound would be dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The pure crystals are then isolated by filtration. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but very soluble at higher temperatures. Solvents such as ethyl acetate have been used for the recrystallization of similar amide compounds. uni-muenchen.de The process can be repeated to achieve higher purity.
| Technique | Description | Typical Application for this compound | Reference |
|---|---|---|---|
| Column Chromatography | Separates compounds based on differential adsorption onto a solid stationary phase (e.g., silica gel) while being eluted by a liquid mobile phase. | Primary purification of the crude product from a reaction mixture to remove unreacted starting materials and byproducts. | uni-muenchen.dersc.org |
| Recrystallization | Purifies solids by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Final purification step to obtain a highly pure, crystalline solid product. Often performed after initial purification by column chromatography. | uni-muenchen.de |
| Thin-Layer Chromatography (TLC) | A rapid analytical technique used to monitor the progress of a reaction and to identify the components in a mixture. | Used to determine the appropriate solvent system for column chromatography and to check the purity of the isolated fractions. | beilstein-journals.org |
Advanced Structural Elucidation and Crystallographic Analysis of N,n Dibenzyl 4 Ethoxybenzamide
Single Crystal X-ray Diffraction Studies
Crystal Packing and Supramolecular Arrangements
The study of crystal packing reveals how individual molecules are arranged in the solid state. This arrangement is governed by intermolecular forces and dictates the material's macroscopic properties. Supramolecular arrangements describe the formation of larger, ordered structures through non-covalent interactions. researchgate.net Without a crystal structure, the packing and supramolecular chemistry of N,N-dibenzyl-4-ethoxybenzamide cannot be described.
Hydrogen Bonding Network Analysis (Intramolecular and Intermolecular)
Hydrogen bonds are highly specific and directional interactions that play a critical role in molecular recognition and crystal engineering. nih.govnih.govugr.es An analysis of the hydrogen bonding network would identify both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. chemicalbook.comresearchgate.netresearchgate.net In the case of this compound, the amide group could potentially participate in hydrogen bonding, but the absence of structural data prevents any analysis.
Conformational Analysis of the Benzyl (B1604629) and Ethoxy Moieties within the Crystal Lattice
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemicalbook.comcrystallography.net For this compound, this would involve studying the orientation of the two benzyl groups and the ethoxy group relative to the central benzamide (B126) core within the crystal lattice. This information is derived from single-crystal X-ray diffraction data, which is currently unavailable.
Polymorphism and Pseudopolymorphism Investigations in Benzamide Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. cam.ac.uknih.gov Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates). researchgate.net While polymorphism is a known phenomenon in benzamide derivatives, no studies have been conducted to investigate the potential polymorphic forms of this compound.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure and dynamics of molecules.
High-Resolution NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure in solution and the solid state. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, reveal connectivity between atoms, which is invaluable for assigning chemical shifts and confirming the structure of complex molecules. Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form and is particularly useful for studying insoluble materials and polymorphism. A search of the literature and spectral databases did not yield any high-resolution 1D, 2D, or solid-state NMR data for this compound.
Advanced Vibrational Spectroscopy (e.g., Raman, ATR-IR)
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a compound. For this compound, both Attenuated Total Reflectance Infrared (ATR-IR) and Raman spectroscopy serve as complementary techniques for a comprehensive vibrational analysis. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of its spectral features can be derived from the analysis of its constituent functional groups and data from close structural analogues like N,N-dibenzylbenzamide. nih.gov
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR is a powerful technique for analyzing solid and liquid samples with minimal preparation, making it ideal for characterizing crystalline powders of this compound. unige.chnih.gov The spectrum is dominated by vibrations of the molecule's most polar bonds.
As a tertiary amide, this compound lacks N-H bonds, meaning the characteristic N-H stretching and bending vibrations seen in primary and secondary amides are absent. spectroscopyonline.com The most prominent and diagnostic feature in its IR spectrum is the strong amide I band, which corresponds primarily to the C=O stretching vibration. For tertiary amides, this band typically appears in the 1630-1680 cm⁻¹ region. spectroscopyonline.com Its exact position can be influenced by the electronic effects of the aromatic rings and the solid-state packing environment.
Other key regions in the predicted IR spectrum include:
Aromatic and Aliphatic C-H Stretching: Vibrations above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings. libretexts.org Absorptions just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range, arise from the aliphatic C-H stretching of the ethoxy and benzylic methylene (B1212753) (CH₂) groups. libretexts.org
Aromatic C=C Stretching: The multiple phenyl rings give rise to a series of medium-to-weak bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bond of the tertiary amide group results in a band of variable intensity, typically found in the 1300-1400 cm⁻¹ range.
Ethoxy Group Vibrations: The ethoxy substituent is identifiable by its characteristic C-O-C asymmetric and symmetric stretching vibrations, typically located in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.
The following table summarizes the expected characteristic absorption bands for this compound in an ATR-IR spectrum.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| 3000-2850 | Medium | Aliphatic C-H Stretching (CH₂ and CH₃) |
| 1680-1630 | Strong | Amide I Band (C=O Stretching) spectroscopyonline.com |
| 1600-1450 | Medium-Weak | Aromatic Ring C=C Stretching |
| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl-Ether of Ethoxy) |
| ~1040 | Medium | Symmetric C-O-C Stretching (Ethoxy) |
Raman Spectroscopy
Raman spectroscopy, which detects light scattering from molecular vibrations, is an excellent complementary technique to IR. azom.com It is particularly sensitive to non-polar, symmetric bonds. In the case of this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic ring systems.
Key predicted features in the Raman spectrum include:
A strong, sharp band corresponding to the symmetric "breathing" mode of the p-disubstituted benzene (B151609) ring.
Multiple bands corresponding to the various C=C stretching and C-H bending modes of the three aromatic rings.
The amide C=O stretch, which is also Raman active, although often weaker than in the IR spectrum.
While IR spectroscopy is more sensitive to the polar carbonyl and ether groups, Raman spectroscopy provides a clearer picture of the molecule's carbon skeleton, particularly the phenyl and benzyl moieties. researchgate.net
Chiroptical Spectroscopy for Stereoisomeric Analogues
This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques, primarily Circular Dichroism (CD) spectroscopy, are invaluable for the stereochemical analysis of its chiral analogues. mdpi.com Such analogues can be synthesized by introducing stereogenic centers, for example, on the benzylic carbons, leading to compounds like N,N-bis[(R)-α-methylbenzyl]-4-ethoxybenzamide or its (S,S) and (R,S) diastereomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum provides information about the absolute configuration and conformation of the molecule in solution. The benzamide functional group is a well-established and reliable chromophore for these studies. nih.govresearchgate.net
Exciton (B1674681) Chirality Method
For chiral analogues of this compound, the exciton chirality method is a powerful tool for assigning absolute configuration. researchgate.net This method relies on the through-space interaction (coupling) of two or more chromophores within the chiral molecule. In a stereoisomeric analogue, the benzamide chromophore and the phenyl chromophores of the chiral benzyl groups can couple.
The intense π→π* transition of the benzamide chromophore interacts with the transitions of the nearby phenyl groups. This coupling results in a characteristic CD signal, often a bisignate (two-signed) curve known as a Cotton effect. The sign of this exciton-coupled Cotton effect (positive first, then negative, or vice-versa) is directly related to the spatial arrangement (helicity) of the interacting chromophores, which in turn depends on the absolute configuration of the stereogenic centers. nih.gov
Studies on related tertiary benzamides have shown that the conformational equilibrium of the amide C-N bond is a critical factor that influences the sign of the observed Cotton effects. nih.gov Therefore, a combination of experimental CD data and computational modeling is often employed to make an unambiguous stereochemical assignment. rsc.org
The table below illustrates the type of data that would be obtained from a hypothetical CD analysis of a chiral analogue of this compound.
| Wavelength (λ) (nm) | Molar Circular Dichroism (Δε) | Sign of Cotton Effect | Associated Electronic Transition/Interaction |
| ~250 | Positive (+) | Positive | Exciton-coupled π→π* transition (Benzamide/Phenyl) |
| ~225 | Negative (-) | Negative | Exciton-coupled π→π* transition (Benzamide/Phenyl) |
| ~210 | Positive (+) | Positive | Local π→π* transition of aromatic chromophore |
Computational Chemistry and Theoretical Investigations of N,n Dibenzyl 4 Ethoxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. nih.gov These methods solve the Schrödinger equation for a given molecule, providing detailed information about its properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr A DFT study on N,N-dibenzyl-4-ethoxybenzamide would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.
Following optimization, various electronic properties could be calculated. While specific data for this compound is not available, a hypothetical data table based on typical DFT outputs for similar benzamide (B126) derivatives is presented below. science.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O (amide) | 1.24 |
| C-N (amide) | 1.37 | |
| N-CH₂ (benzyl) | 1.47 | |
| C-O (ethoxy) | 1.36 | |
| **Bond Angles (°) ** | O=C-N | 122.0 |
| C-N-C (benzyl) | 118.0 |
| Dihedral Angles (°) | C-C-C=O | 175.0 |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity.
An FMO analysis for this compound would calculate the energies of these orbitals and map their electron density distributions. This would reveal the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. ias.ac.inresearchgate.net MEP maps use a color scale to indicate regions of different electrostatic potential: red typically signifies negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov
For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. ias.ac.in
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aps.org These simulations provide a detailed view of conformational changes and intermolecular interactions in different environments. samipubco.com
MD simulations of this compound in various solvents or in a condensed phase (like a crystal or amorphous solid) would reveal its conformational flexibility. The bulky benzyl (B1604629) groups and the ethoxy tail would have significant freedom of rotation, leading to a complex conformational landscape. The simulations would track the time evolution of key dihedral angles to identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule behaves in a realistic chemical environment. scielo.org.co
By simulating a system with multiple molecules of this compound, it is possible to calculate the energies of intermolecular interactions. jussieu.fr These interactions, which include van der Waals forces, electrostatic interactions, and potentially hydrogen bonding, govern the physical properties of the substance in its condensed state. nih.gov Energy decomposition analysis could further break down the total interaction energy into its constituent parts (electrostatic, dispersion, repulsion, etc.), providing a deeper understanding of the forces that hold the molecules together. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-dibenzylbenzamide |
Conformational Dynamics in Solution and Condensed Phases
Crystal Structure Prediction and Validation
The prediction of the crystal structure of a molecule, particularly a flexible one like this compound, is a significant challenge in computational chemistry. uba.ar Crystal Structure Prediction (CSP) methods aim to identify the most thermodynamically stable packing arrangements of a molecule in a crystal lattice, which correspond to the lowest points on the lattice energy landscape. arxiv.org For this compound, the presence of multiple rotatable single bonds—specifically around the amide nitrogen, the benzyl groups, and the ethoxy substituent—results in a complex conformational landscape that must be thoroughly explored to locate potential crystal structures.
Modern CSP methodologies typically employ sophisticated search algorithms to navigate this vast conformational space. nih.gov Techniques such as evolutionary algorithms, particle swarm optimization, or simulated annealing are combined with energy calculations to rank the stability of generated crystal packings. arxiv.orgnih.gov Initially, a large number of trial structures are generated, and their lattice energies are calculated using computationally efficient force fields. The most promising low-energy candidates are then subjected to more accurate, but computationally intensive, geometry optimizations using quantum mechanical methods like Density Functional Theory (DFT), often incorporating dispersion corrections (DFT-D) which are crucial for accurately modeling the non-covalent interactions that govern crystal packing. rsc.org
The output of a CSP study is typically a list of predicted crystal structures ranked by their relative lattice energies. It is common for multiple structures (polymorphs) to exist within a narrow energy range, any of which could potentially be observed experimentally. uba.ar Validation of these predictions requires comparison with experimental data. The primary method for validation is the comparison of a simulated powder X-ray diffraction (PXRD) pattern from the predicted crystal structures with an experimental PXRD pattern of the synthesized compound. uba.ar A close match between the simulated and experimental patterns provides strong evidence for the correctness of a predicted structure.
Below is a hypothetical data table illustrating potential results from a CSP study on this compound.
| Predicted Structure Rank | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Relative Energy (kJ/mol) |
|---|---|---|---|---|---|---|---|---|
| 1 | P2₁/c | 10.58 | 15.21 | 12.33 | 90 | 105.4 | 90 | 0.00 |
| 2 | P-1 | 8.95 | 11.05 | 10.89 | 88.1 | 92.7 | 109.3 | 1.15 |
| 3 | P2₁2₁2₁ | 5.88 | 18.45 | 16.92 | 90 | 90 | 90 | 2.78 |
| 4 | C2/c | 20.41 | 5.91 | 17.54 | 90 | 115.2 | 90 | 4.05 |
Non-covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting
Non-covalent interactions (NCIs) are fundamental to understanding the three-dimensional structure and stability of molecules and their assemblies in the crystalline state. wikipedia.orgorchemsoc.in NCI analysis, coupled with Reduced Density Gradient (RDG) plotting, is a powerful computational tool used to visualize and characterize these weak interactions in real space. researchgate.netnih.gov This method is based on the electron density (ρ) and its gradient (∇ρ). Weak, non-covalent interactions are characterized by low electron density and a small reduced density gradient.
For this compound, several types of non-covalent interactions are expected to play a key role in dictating its conformational preferences and crystal packing. These include:
Van der Waals forces: These ubiquitous, weak interactions arise from temporary fluctuations in electron density and are significant across the entire molecular surface. wikipedia.org
π-π Stacking: The presence of three phenyl rings (one from the benzamide core and two from the benzyl groups) allows for potential π-π stacking interactions, where the electron-rich faces of the aromatic rings align.
C-H···O Interactions: Weak hydrogen bonds can form between hydrogen atoms on the benzyl or ethoxy groups and the electron-rich oxygen atom of the amide carbonyl or the ethoxy group.
C-H···π Interactions: Hydrogen atoms can also interact favorably with the electron clouds of the aromatic rings.
The NCI analysis method computes the RDG at various points in space and plots it against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This plot reveals characteristic spikes in the low-density, low-gradient region that correspond to non-covalent interactions. The sign of λ₂ distinguishes between stabilizing attractive interactions (λ₂ < 0) and destabilizing repulsive interactions (λ₂ > 0). researchgate.net
These interactions are visualized as isosurfaces in 3D molecular plots, where the surfaces are color-coded based on the strength and nature of the interaction:
Blue: Indicates strong, attractive interactions, such as hydrogen bonds.
Green: Represents weak, delocalized interactions like van der Waals forces.
Red: Signifies repulsive interactions, such as steric clashes, often seen in the center of rings.
A theoretical NCI analysis of this compound would likely reveal extensive green isosurfaces corresponding to van der Waals contacts, patches of greenish-blue between aromatic rings indicating π-π stacking or C-H···π interactions, and potential weak C-H···O bonds.
The following table summarizes the anticipated non-covalent interactions within this compound.
| Interaction Type | Potential Donor/Atoms Involved | Potential Acceptor/Atoms Involved | Expected RDG Isosurface Color | Relative Strength |
|---|---|---|---|---|
| Van der Waals | Molecular Surface (C, H atoms) | Molecular Surface (C, H atoms) | Green | Weak |
| π-π Stacking | Phenyl Ring Face | Phenyl Ring Face | Green / Light Blue | Weak to Moderate |
| C-H···O Hydrogen Bond | Benzyl/Ethyl C-H | Carbonyl/Ethoxy Oxygen | Cyan / Greenish-Blue | Weak |
| C-H···π Interaction | Benzyl/Ethyl C-H | Phenyl Ring Face | Green | Weak |
| Steric Repulsion | Crowded Atomic Cores | Crowded Atomic Cores | Red / Yellowish-Red | Repulsive |
Supramolecular Chemistry and Intermolecular Interactions Involving N,n Dibenzyl 4 Ethoxybenzamide
Design Principles for Supramolecular Assemblies Utilizing Amide Synthons
The predictable and directional nature of interactions involving the amide functional group makes it a cornerstone in the field of supramolecular chemistry and crystal engineering. The concept of a "supramolecular synthon" refers to a specific spatial arrangement of functional groups that facilitates the assembly of complex, ordered structures through robust and directional intermolecular interactions. mdpi.com Among the most reliable and widely used synthons is the amide…amide linkage, which has been proven to be an effective tool for the assembly and organization of molecules into larger architectures. researchgate.net
The design of supramolecular assemblies relies on a hierarchy of intermolecular forces, with hydrogen bonding often serving as the primary directional interaction. mdpi.comresearchgate.net Primary and secondary amides are particularly effective, as they possess both hydrogen bond donors (N-H) and acceptors (C=O). Primary amides, with two donors and two acceptors, can generate extensive two-dimensional hydrogen-bonded networks, a feature that has been widely exploited in crystal engineering. rsc.org Secondary amides typically form one-dimensional chains via N-H···O=C hydrogen bonds. mdpi.com
In the case of a tertiary amide like N,N-dibenzyl-4-ethoxybenzamide, the N-H hydrogen bond donor is absent. This fundamentally alters the design principles. The supramolecular design cannot rely on the classic amide-amide homosynthon. researchgate.net Instead, the carbonyl oxygen of the amide group becomes the primary site for hydrogen bonding, acting as a potent acceptor. Therefore, the design of assemblies involving this compound requires the presence of suitable hydrogen bond donor molecules (co-formers) or relies on weaker, yet structurally significant, interactions such as C-H···O or C-H···π interactions to guide the crystal packing. The reliability of synthons can be transferred from one molecular system to another, allowing for a rational, synthesis-like approach to building crystalline solids. mdpi.com
Role of Amide Functionality in Hydrogen Bonding-Driven Self-Assembly
The amide bond is a critical functional group for directing the self-assembly of molecules into ordered supramolecular structures. nih.gov Its ability to participate in hydrogen bonding is a fundamental driving force in this process. nih.govrsc.org In molecules containing primary or secondary amides, the complementary N-H donor and C=O acceptor sites promote the formation of one-dimensional hydrogen-bonded chains. mdpi.com These chains can then associate through further non-covalent interactions to form the three-dimensional networks necessary for materials like organogels. mdpi.com The strength and directionality of these N-H···O=C bonds are pivotal, and their absence in molecules without amide functionality can completely prevent the formation of defined nanostructures. nih.gov
For N,N-disubstituted amides, such as this compound, the role of the amide functionality in hydrogen bonding is more nuanced. Lacking an amide proton, these molecules cannot act as hydrogen bond donors in the traditional sense. acs.org Consequently, they cannot form the robust, self-complementary hydrogen-bonded chains that characterize primary and secondary amides. rsc.org
Pi-Pi Stacking Interactions of Aromatic Rings in Crystal Engineering
Pi-pi (π-π) stacking is a crucial non-covalent interaction in supramolecular chemistry and crystal engineering, referring to the attractive forces between the delocalized π-electron systems of aromatic rings. numberanalytics.com This interaction plays a significant role in the folding of proteins, the structure of DNA, and the packing of organic molecules in crystals, influencing the physical and electronic properties of materials. researchgate.netacs.org Engineering new materials through the control of π-π stacking is a major focus of research, as it can direct the formation of specific one-, two-, or three-dimensional crystalline nanostructures. researchgate.net
The geometry of π-π stacking can vary, with common arrangements including:
Face-to-face: A parallel arrangement where the centroids of the rings are aligned. This is often destabilized by electrostatic repulsion unless the rings are electron-deficient and electron-rich, respectively.
Parallel-displaced (or Offset): The most common arrangement, where two parallel aromatic rings are offset from one another. This geometry maximizes attractive dispersion forces while minimizing repulsion. rsc.org
Edge-to-face (or T-shaped): An arrangement where a C-H bond from the edge of one aromatic ring points towards the face of another.
The compound this compound possesses three aromatic rings: the 4-ethoxybenzoyl ring and two N-benzyl rings. This structure provides multiple opportunities for both intramolecular and intermolecular π-π stacking interactions. The flexible ethyl spacer in conformationally adaptable molecules can facilitate intramolecular π-stacking between two aromatic rings. acs.org In this compound, the two benzyl (B1604629) groups attached to the nitrogen atom could potentially fold to interact with each other. More significantly, in the solid state, these rings are expected to engage in extensive intermolecular π-π stacking, which, in concert with other interactions, will define the crystal lattice. The electronic nature of the rings—modified by the electron-donating ethoxy group on one ring—can be tuned to influence the strength and geometry of these stacking interactions. rsc.orgnih.gov The interplay between hydrogen bonding and π-stacking synthons is a key consideration in predicting the final solid-state conformation. acs.org
| Parameter | Description | Typical Values for Stacking |
|---|---|---|
| Centroid-to-Centroid Distance | The distance between the geometric centers (centroids) of the two interacting aromatic rings. | Up to ~5.0 Å |
| Interplanar Separation / Angle | The perpendicular distance / angle between the planes of the two aromatic rings. | 3.3 – 3.8 Å / 0-30° |
| Offset / Slippage | The lateral displacement between the centroids of the two aromatic rings. | 1.4 – 2.5 Å |
Host-Guest Chemistry Applications and Molecular Recognition in Benzamide (B126) Derivatives
Host-guest chemistry, a central concept in supramolecular science, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org These components are held together by non-covalent forces, including hydrogen bonding, ion-dipole interactions, hydrophobic effects, and π-π stacking. wikipedia.orgrdmodernresearch.com The ability of a host to selectively bind a specific guest is known as molecular recognition.
Benzamide and its derivatives have been shown to act as effective guests for various macrocyclic hosts. For instance, the simple benzamide molecule can be encapsulated within the cavity of cucurbituril, a macrocyclic host, forming a stable host-guest complex. rdmodernresearch.com Larger, functionalized benzamide derivatives can also form stable inclusion complexes with hosts like cucurbit rsc.orguril (Q rsc.org). mdpi.com The binding in these systems is often driven by a combination of hydrophobic interactions, where the aromatic parts of the guest are shielded from the aqueous environment inside the host's nonpolar cavity, and π-π stacking between the guest's aromatic rings and the host. mdpi.com
This compound is a compelling candidate for acting as a guest molecule. Its key structural features include:
Three Aromatic Rings: These provide ample surface area for hydrophobic and van der Waals interactions within a host cavity and can engage in π-π stacking.
Bulky Benzyl Groups: The size and shape conferred by the two benzyl groups would require a host with a sufficiently large cavity, such as cucurbit rsc.orguril or larger cyclodextrins, leading to high shape-selectivity. mdpi.com
Ethoxy and Carbonyl Groups: These polar functionalities could reside at the portals of the host molecule, interacting with the solvent or the host's rim through hydrogen bonding or dipole-dipole forces, providing orientational specificity to the binding.
The process of molecular recognition would depend on a precise geometric and electronic complementarity between this compound and a potential host molecule, making it a target for the design of new sensors or molecular carriers. researchgate.net
Supramolecular Catalysis with this compound Analogues
Supramolecular catalysis leverages the principles of molecular recognition and self-assembly to create organized structures that can accelerate chemical reactions and control their selectivity. mdpi.commdpi.com These systems often mimic the function of natural enzymes by using a confined space within a supramolecular host (like a capsule or cage) to bring reactants together, stabilize transition states, and facilitate reactions with high efficiency. mdpi.commdpi.com
While this compound itself is not a known catalyst, its analogues and related amide-containing structures are relevant to the design of supramolecular catalysts. The amide functionality can play several roles in a catalytic assembly. For example, the carbonyl oxygen can act as a Lewis basic site to coordinate metal ions, which then function as the catalytic center. acs.org Alternatively, the amide group can serve as a hydrogen-bonding recognition site to bind a substrate and position it correctly for a reaction catalyzed by another part of the supramolecular assembly. researchgate.net
Catalytic systems based on benzamide or related structures have been developed for various transformations. For example, the benzoin (B196080) condensation, which involves aromatic aldehydes, can be effectively catalyzed by systems involving cyclodextrins that act as supramolecular hosts. rsc.org In another example, macrocyclic hosts incorporating urea (B33335) or thiourea (B124793) groups (amide analogues) have been designed to recognize specific anions, with the binding event triggering a catalytic cycle for reactions like Friedel-Crafts or Mannich reactions. nih.gov A catalyst containing a benzamide moiety could be designed where binding of an analyte allosterically regulates the catalytic activity, forming the basis of a chemical sensor. acs.org Therefore, analogues of this compound could be incorporated as structural or recognition components within larger, catalytically active supramolecular architectures.
Chemical Reactivity and Derivatization Strategies for N,n Dibenzyl 4 Ethoxybenzamide Analogues
Exploration of Reaction Mechanisms Pertaining to Benzamides
Benzamides, particularly tertiary amides like N,N-dibenzyl-4-ethoxybenzamide, are generally stable compounds. Their reactivity is centered around the amide bond, the aromatic rings, and any attached functional groups.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. testbook.commasterorganicchemistry.com However, amides are the least reactive among these derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. testbook.combyjus.com This stability makes reactions at the carbonyl carbon challenging.
Hydrolysis: The amide bond can be cleaved through hydrolysis under harsh acidic or basic conditions to yield 4-ethoxybenzoic acid and dibenzylamine (B1670424). byjus.comyoutube.com Basic hydrolysis is particularly difficult because the resulting amide ion (or a related species) is a poor leaving group. uomustansiriyah.edu.iq The process typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Collapse of this intermediate expels the dibenzylamide anion, which is then protonated. youtube.com
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding tertiary amine, N,N-dibenzyl(4-ethoxybenzyl)amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). uomustansiriyah.edu.iqevitachem.com The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an alkoxide-like species to form an iminium intermediate, which is then further reduced to the amine. uomustansiriyah.edu.iqmdpi.com More recently, catalytic methods using hydrosilanes with iron or cobalt catalysts have been developed for the deoxygenative reduction of tertiary amides, including N,N-dibenzylbenzamide. mdpi.comresearchgate.netnih.gov These reactions can proceed under milder conditions and offer an alternative to traditional metal hydrides. mdpi.com For instance, an iron(II) N-phosphinoamidinate pre-catalyst has been shown to convert N,N-dibenzylbenzamide to tribenzylamine (B1683019) with high efficiency. mdpi.com
Both the 4-ethoxyphenyl ring and the benzyl (B1604629) rings are susceptible to electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmsu.edu The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmsu.edu
On the 4-Ethoxyphenyl Ring: The 4-ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the ethoxy group (C2 and C6). The amide group is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group will dominate, directing incoming electrophiles to the positions ortho to it. Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). libretexts.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). minia.edu.egmasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. minia.edu.eg
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can sometimes be complicated by the presence of the amide functionality. masterorganicchemistry.com
On the Benzyl Moieties: The benzyl rings are less activated than the 4-ethoxyphenyl ring. As substituents on the amide nitrogen, they are electronically distant from the directing influence of the carbonyl and ethoxy groups. They will react as typical monosubstituted benzene (B151609) rings, with electrophiles attacking at the ortho and para positions.
Directed ortho-Metalation: A powerful strategy for functionalizing the benzamide (B126) ring is directed ortho-metalation. uwindsor.ca The tertiary amide group can direct a strong base, like sec-butyllithium (B1581126) (sec-BuLi) in the presence of TMEDA, to deprotonate the ortho position (C2 or C6) of the benzamide ring. lookchem.comresearchgate.net This generates a lithiated intermediate that can react with various electrophiles to introduce substituents specifically at the position adjacent to the amide. nih.gov
The ethoxy group (-OCH2CH3) offers another site for chemical modification.
Ether Cleavage: The ether linkage can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol (B47542), N,N-dibenzyl-4-hydroxybenzamide.
Oxidation: While the aromatic ring is generally robust, the benzylic methylene of the ethoxy group can be susceptible to oxidation under specific conditions, though this is less common and often requires specialized reagents to avoid oxidation of other parts of the molecule. vulcanchem.com
Potential for Electrophilic Aromatic Substitution on the Benzene and Benzyl Moieties
Strategies for Structural Modification and Functionalization of this compound
Building upon the fundamental reactivity, several strategies can be employed to synthesize analogues of this compound. wiley.com
Modifications involving the amide nitrogen are challenging due to the stability of the tertiary amide. Direct N-alkylation is not possible. However, strategies involving cleavage and re-synthesis can be employed.
N-Debenzylation: The benzyl groups can be removed through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). organic-chemistry.org This process would yield the secondary amide, 4-ethoxybenzamide, which could then be re-alkylated with different substituents. Oxidative methods have also been developed for the debenzylation of N-benzyl amides. organic-chemistry.org
Hydrolysis and Re-amidation: As mentioned, hydrolysis of the amide bond yields 4-ethoxybenzoic acid and dibenzylamine. youtube.com The resulting carboxylic acid can then be activated (e.g., converted to an acid chloride with thionyl chloride) and reacted with a different amine to create a wide variety of new amide analogues. uomustansiriyah.edu.iqvulcanchem.com
The benzyl groups can be modified to introduce additional functionality.
Electrophilic Aromatic Substitution: As discussed, the phenyl rings of the benzyl groups can undergo EAS reactions to introduce substituents at their ortho and para positions. minia.edu.eg This allows for the synthesis of analogues with modified electronic or steric properties on the N-substituents.
Benzylic Functionalization: The benzylic protons (on the -CH2- groups) are not particularly acidic but can be functionalized under specific conditions, for instance, via radical reactions or through metal-catalyzed C-H activation protocols, though this is a more advanced and less common strategy for this type of molecule.
Table of Reaction Strategies for this compound Derivatization
| Molecular Target | Reaction Type | Reagents & Conditions | Potential Product |
|---|---|---|---|
| Amide Carbonyl | Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Ethoxybenzoic acid |
| Amide Carbonyl | Reduction | 1) LiAlH₄; 2) H₂O or Fe/Co catalysts with hydrosilanes | N,N-dibenzyl(4-ethoxybenzyl)amine |
| 4-Ethoxyphenyl Ring (C2/C6) | Electrophilic Nitration | HNO₃, H₂SO₄ | N,N-dibenzyl-4-ethoxy-2-nitrobenzamide |
| 4-Ethoxyphenyl Ring (C2/C6) | Directed ortho-Metalation | 1) sec-BuLi, TMEDA; 2) Electrophile (e.g., CH₃I) | N,N-dibenzyl-4-ethoxy-2-methylbenzamide |
| Ethoxy Group | Ether Cleavage | HBr or HI, heat | N,N-dibenzyl-4-hydroxybenzamide |
| Amide Nitrogen | N-Debenzylation | H₂, Pd/C | 4-Ethoxybenzamide |
| Benzyl Rings (ortho/para) | Electrophilic Bromination | Br₂, FeBr₃ | N-(4-bromobenzyl)-N-benzyl-4-ethoxybenzamide |
Functionalization of the 4-Ethoxy Substituent
The 4-ethoxy group on the this compound scaffold represents a key site for chemical modification, primarily through the cleavage of the ethyl-aryl ether bond. This transformation converts the ethoxy moiety into a hydroxyl group, yielding the important analogue N,N-dibenzyl-4-hydroxybenzamide. The resulting phenolic hydroxyl group offers a versatile handle for further derivatization, such as the introduction of new functional groups or the formation of esters and ethers. The conversion of the ether to a phenol is a critical step that significantly alters the molecule's polarity and hydrogen bonding capabilities. The primary strategies for this de-ethylation reaction involve the use of strong Lewis acids or a combination of a strong acid with a soft nucleophile.
The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. libretexts.org For substrates like this compound, the reaction exclusively breaks the oxygen-ethyl (O-Csp³) bond, leaving the oxygen-aryl (O-Csp²) bond intact due to the high strength of the latter. libretexts.org The choice of reagent is crucial to ensure high yields while preserving the integrity of the N,N-dibenzylamide functionality.
Boron Tribromide (BBr₃) Mediated De-ethylation
Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the cleavage of aryl alkyl ethers. wikipedia.orgorgsyn.org It is particularly effective for dealkylation, including the removal of ethyl groups, to generate phenols. wikipedia.org The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, which activates the C-O bond for cleavage. A bromide ion then attacks the ethyl group in a nucleophilic substitution reaction, resulting in the formation of an alkoxyborane intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the final phenolic product, N,N-dibenzyl-4-hydroxybenzamide, along with ethyl bromide.
The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0 °C to -78 °C) to control the high reactivity of BBr₃ and minimize potential side reactions. orgsyn.orgcommonorganicchemistry.com While BBr₃ is highly effective, it is also a hazardous reagent that reacts violently with protic solvents like water and alcohols and must be handled with care under anhydrous conditions. wikipedia.orgresearchgate.net Its compatibility with various functional groups is broad, but its use with complex substrates requires careful optimization of reaction conditions. orgsyn.org
Methanesulfonic Acid/Methionine System
An alternative, milder method for the cleavage of aryl alkyl ethers involves a "hard acid-soft nucleophile" system, such as a mixture of methanesulfonic acid (MSA) and methionine. rsc.orgtandfonline.com This approach has been successfully applied to the O-demethylation of complex molecules and is also effective for de-ethylation. rsc.orgtandfonline.com In this system, the strong acid (MSA) protonates the ether oxygen, making the ethyl group more susceptible to nucleophilic attack. acsgcipr.org Methionine, a sulfur-containing amino acid, acts as a "soft" nucleophile that traps the ethyl group, forming an S-ethylsulfonium salt. rsc.orgacsgcipr.org
This method is considered an excellent substitute for the more hazardous BBr₃, particularly for industrial-scale applications, as the reagents are easier to handle. tandfonline.com The reaction is typically conducted by heating the substrate in MSA with an excess of methionine. tandfonline.comgoogle.com The byproducts, including the alkylated methionine, are generally non-volatile and can be easily separated from the desired phenolic product during workup. acsgcipr.org This method's selectivity makes it valuable for substrates containing sensitive functional groups that might not be stable to harsher reagents like BBr₃.
The table below summarizes and compares the two primary strategies for the functionalization of the 4-ethoxy substituent.
| Reagent System | Mechanism | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | Lewis acid-mediated S | Dichloromethane (DCM), -78 °C to room temperature, anhydrous | High efficiency, broad applicability for various ethers wikipedia.orgresearchgate.net | Highly reactive, corrosive, moisture-sensitive, hazardous wikipedia.orgresearchgate.net |
| Methanesulfonic Acid (MSA) / Methionine | Hard Acid-Soft Nucleophile S | Neat MSA with excess methionine, elevated temperature (e.g., 40 °C) | Milder than BBr₃, safer for scale-up, easy-to-handle reagents tandfonline.com | Requires heating, may not be suitable for highly temperature-sensitive substrates tandfonline.com |
Advanced Analytical Methodologies for N,n Dibenzyl 4 Ethoxybenzamide Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N,N-dibenzyl-4-ethoxybenzamide and for monitoring the progress of its synthesis. By employing a suitable stationary phase, typically a C18 column, and a carefully optimized mobile phase, impurities can be effectively separated and quantified. science.govscience.gov The development of a gradient, reverse-phase HPLC method allows for the detection of starting materials, by-products, and degradation products. science.gov
The system's suitability is established to validate the separation process. science.gov Solvents and reagents used in HPLC are of high purity, with controlled parameters such as UV absorbance, non-volatile matter, and moisture content to ensure accurate and reproducible results. cdhfinechemical.comsip-organic.com The selection of the mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, is critical for achieving good separation of all components. science.gov The use of a photodiode array detector enables the acquisition of UV spectra for each separated peak, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for the structural elucidation of this compound. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used to determine the molecular weight of the compound with high precision. ajchem-a.comresearchgate.net In ESI-MS, the compound is ionized, and the resulting ions are analyzed to produce a mass spectrum. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) confirms the molecular weight of this compound.
High-Resolution Mass Spectrometry (HRMS) provides even more precise mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the compound's structure. The fragmentation pattern can reveal the presence of key structural motifs, such as the dibenzyl and ethoxybenzoyl groups. msu.edu For instance, the cleavage of the amide bond or the loss of the ethoxy group would result in characteristic fragment ions. rsc.orgmsu.edu
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Result |
|---|---|---|
| ESI-MS | Molecular Ion Peak (Positive Mode) | [M+H]⁺, [M+Na]⁺ |
| HRMS | Precise Mass | Confirmation of Elemental Formula (C₂₂H₂₁NO₂) |
| MS/MS | Major Fragment Ions | Ions corresponding to the loss of benzyl (B1604629), dibenzyl, and ethoxy groups |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Derivatives
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For derivatives of this compound, TGA provides crucial information about their thermal stability and decomposition behavior. researchgate.net The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant heating rate. researchgate.netresearchgate.net
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the temperature at which the compound begins to degrade. The temperature of maximum weight loss rate and the final residual mass provide further insights into the degradation process. researchgate.net For benzamide (B126) derivatives, decomposition often occurs at temperatures above 300°C. vulcanchem.com The thermal stability can be influenced by the nature of the substituents on the benzamide core. researchgate.netmdpi.com
Table 3: Representative TGA Data for a Benzamide Derivative
| Parameter | Value |
|---|---|
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset Decomposition Temperature (Tonset) | ~300 °C |
| Temperature of Maximum Weight Loss (Tmax) | ~350 °C |
| Residual Mass at 600 °C | < 5% |
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization of Solid Forms
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to characterize the phase transitions of solid forms of this compound, such as melting, crystallization, and glass transitions. nahrainuniv.edu.iqnih.gov
A typical DSC thermogram shows endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. scielo.brcsic.es The melting point is a key physical property that can be used to assess the purity of the compound. researchgate.net For some benzamide derivatives, multiple endothermic peaks may be observed, indicating the presence of different polymorphic forms or other phase transitions. google.comresearchgate.net The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the crystallinity of the material. nih.gov DSC can be performed with varying heating and cooling rates to study the kinetics of phase transitions. nih.gov
Table 4: Hypothetical DSC Data for this compound
| Parameter | Value |
|---|---|
| Heating Rate | 10 °C/min |
| Melting Onset Temperature | e.g., 150 °C |
| Melting Peak Temperature | e.g., 155 °C |
| Enthalpy of Fusion (ΔHfus) | e.g., 30 J/g |
| Crystallization Peak (on cooling) | e.g., 120 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
